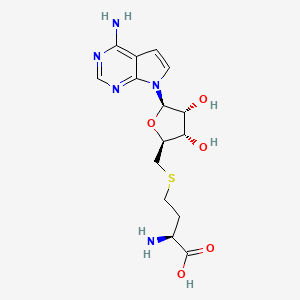

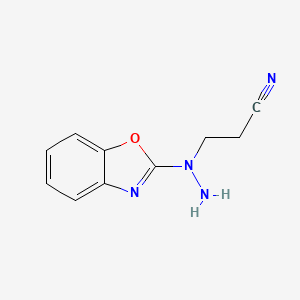

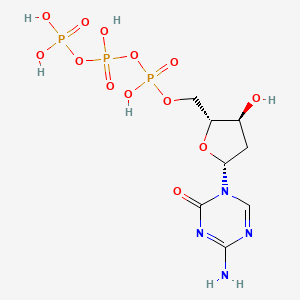

![molecular formula C16H12N2O4S B1205505 2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid](/img/structure/B1205505.png)

2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[[1-oxo-2-(2-oxo-1,3-benzothiazol-3-yl)ethyl]amino]benzoic acid is an amidobenzoic acid.

Aplicaciones Científicas De Investigación

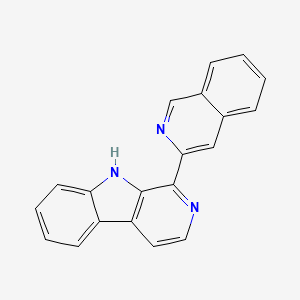

Antimicrobial Activities

Benzothiazole-imino-benzoic acid derivatives, including those similar to 2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid, have been found to exhibit significant antimicrobial activities. Studies demonstrate that these compounds, especially when complexed with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), show potent activity against bacterial strains causing infections in various parts of the human body, including the mouth, lungs, gastrointestinal tract, and against nosocomial infections (Mishra et al., 2019).

Anticonvulsant and Neuroprotective Effects

Certain N-(substituted benzothiazol-2-yl)amide derivatives, which are structurally related to 2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid, have been evaluated for their anticonvulsant and neuroprotective effects. One such compound showed significant effectiveness as an anticonvulsant and also exhibited neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating potential as a lead in the search for anticonvulsants with neuroprotective effects (Hassan et al., 2012).

Antiparasitic Properties

Research into benzothiazoles and their derivatives has shown that these compounds can have significant antiparasitic properties. In particular, compounds structurally related to 2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid were found to be effective against parasites such as Leishmania infantum and Trichomonas vaginalis, with certain derivatives exhibiting promising activity and low toxicity (Delmas et al., 2002).

Anti-inflammatory and Cardiovascular Effects

Compounds derived from benzothiazole, like 2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid, have been studied for their anti-inflammatory activities. Some derivatives have shown potential in anti-inflammatory applications without adverse effects on myocardial function, indicating their potential use in the treatment of inflammation-related conditions (Lynch et al., 2006).

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain benzothiazole compounds can induce apoptosis in cancer cells, including leukemia cells, by elevating reactive oxygen species (ROS) levels, disrupting mitochondrial membrane potential, and activating key apoptotic pathways (Repický et al., 2009).

Corrosion Inhibition

Benzothiazole derivatives have been used as corrosion inhibitors, particularly for carbon steel in acidic environments. Their efficiency in preventing steel corrosion, potentially through adsorption on metal surfaces, highlights their utility in industrial applications (Hu et al., 2016).

Propiedades

Nombre del producto |

2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid |

|---|---|

Fórmula molecular |

C16H12N2O4S |

Peso molecular |

328.3 g/mol |

Nombre IUPAC |

2-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]benzoic acid |

InChI |

InChI=1S/C16H12N2O4S/c19-14(17-11-6-2-1-5-10(11)15(20)21)9-18-12-7-3-4-8-13(12)23-16(18)22/h1-8H,9H2,(H,17,19)(H,20,21) |

Clave InChI |

PWWSVIPEGABCJG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)NC(=O)CN2C3=CC=CC=C3SC2=O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

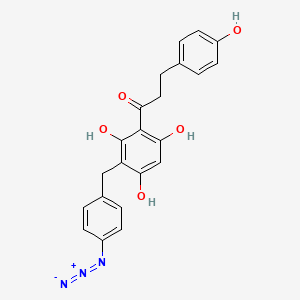

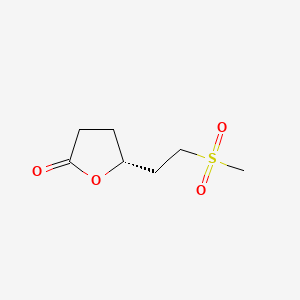

![5-[[2-[3,5-bis[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodoanilino]-2-oxoacetyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide](/img/structure/B1205437.png)

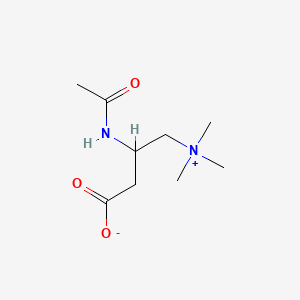

![3-[5-(Acetyloxy)-4,5-dihydrofuran-3-yl]-N-(2-hydroxy-5-oxocyclopent-1-en-1-yl)prop-2-enimidic acid](/img/structure/B1205438.png)